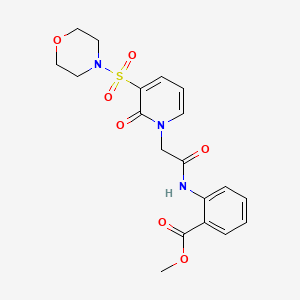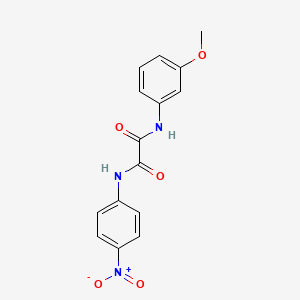
N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide" involves complex organic synthesis techniques. A study by Mamedov et al. (2016) describes a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, which might be relevant to synthesizing the compound (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction. For example, Lee et al. (2019) determined the crystal structure of a related compound, N-(3-nitrophenyl)cinnamamide, through single-crystal X-ray diffraction analysis, highlighting the detailed molecular geometry that could be similar to the target compound (Lee et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving oxalamides and related compounds often include nucleophilic substitutions and rearrangements. A study by Castro et al. (2001) on the reactions of similar thionocarbonate compounds with amines provides insights into the kinetics and mechanisms that might be applicable to "N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide" (Castro et al., 2001).
Applications De Recherche Scientifique
Novel Synthetic Approaches : Mamedov et al. (2016) describe a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which can be applied to the synthesis of compounds like N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. This method is simple and high yielding, making it a valuable technique for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Polymer Synthesis and Characterization : Sobolčiak et al. (2013) synthesized a novel cationic polymer that undergoes transformation to a zwitterionic form upon irradiation. This polymer includes a photolabile o-nitrobenzyl carboxymethyl pendant moiety, relevant to the structure of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide, and shows potential in DNA condensation and release, as well as switching antibacterial activity (Sobolčiak et al., 2013).
Chemical Reactivity Studies : Castro et al. (2001) investigated the reactivity of compounds like 3-methoxyphenyl 4-nitrophenyl thionocarbonates, which are structurally related to N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. Their study focuses on the kinetics and mechanisms of reactions with alicyclic amines, providing insight into the chemical behavior of such compounds (Castro et al., 2001).
Molecular Structure and Spectroscopic Analysis : Şahin et al. (2015) conducted a detailed study on the molecular structure and spectroscopic analysis of (2-methoxyphenyl)oxalate, which shares a functional group with N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. This research provides valuable insights into the chemical properties and behavior of such compounds (Şahin et al., 2015).
Photochromic Properties : Deniz et al. (2009) synthesized photochromic oxazines and investigated their properties. These compounds include fused 3H-indole and nitrobenzooxazine heterocycles, relevant to the study of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide. The research explores the photochemical properties of these compounds, which could be pertinent to the study of N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide (Deniz et al., 2009).
Propriétés
IUPAC Name |
N'-(3-methoxyphenyl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-4-2-3-11(9-13)17-15(20)14(19)16-10-5-7-12(8-6-10)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWNAWYOMISCKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-methoxyphenyl)-N2-(4-nitrophenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
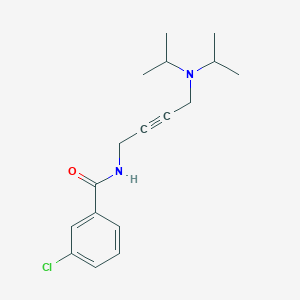
![Ethyl 2-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2490987.png)
![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)
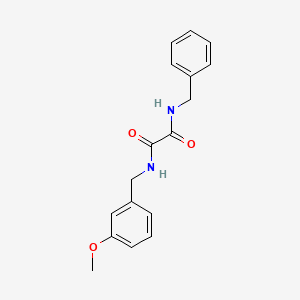
![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)
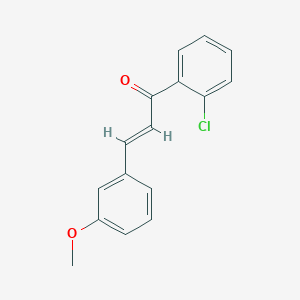
![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)
![2-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2490997.png)
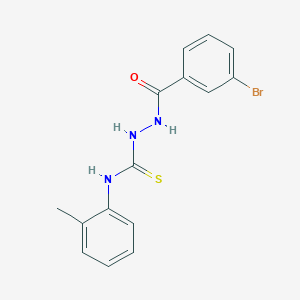
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)
